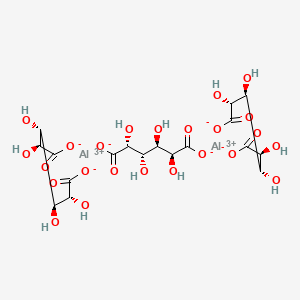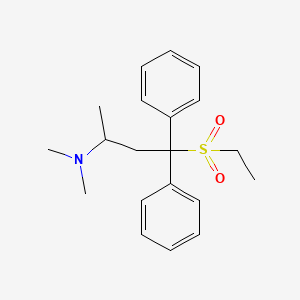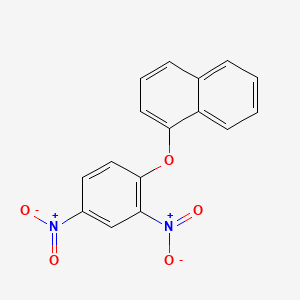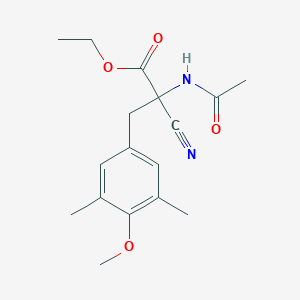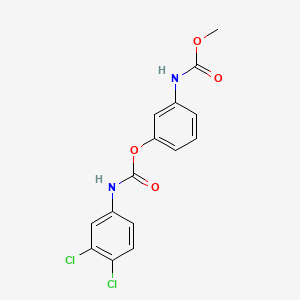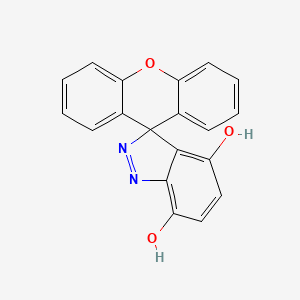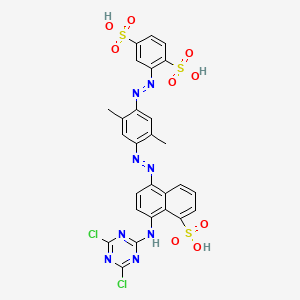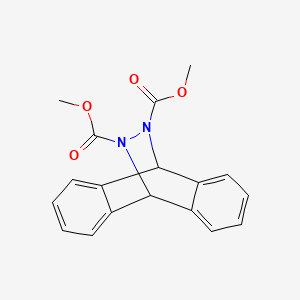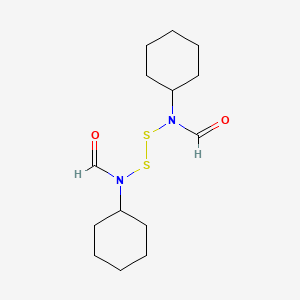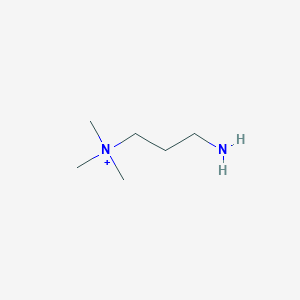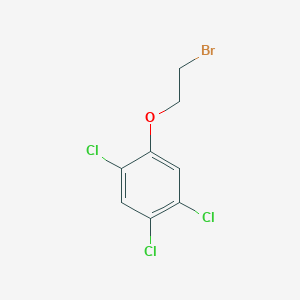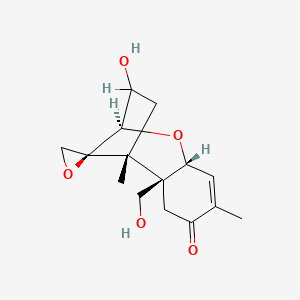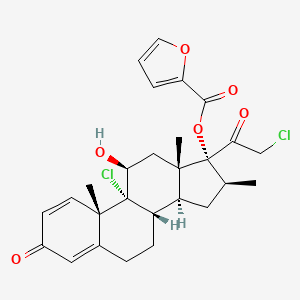
16-epi Mometasone Furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-epi Mometasone Furoate is a synthetic corticosteroid, structurally related to Mometasone Furoate. It is used in the treatment of inflammatory skin conditions, hay fever, and asthma . This compound is known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties .
Vorbereitungsmethoden
The synthesis of 16-epi Mometasone Furoate involves multiple steps, including the preparation of intermediates and final acylation . The industrial production methods are generally accompanied by the formation of numerous process impurities that need to be detected and quantified . The multi-gram scale preparation involves the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity .
Analyse Chemischer Reaktionen
16-epi Mometasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrochloric acid in acetic acid, p-toluenesulfonic acid in water/acetone, and perchloric acid in dichloromethane . Major products formed from these reactions include 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate .
Wissenschaftliche Forschungsanwendungen
16-epi Mometasone Furoate has a wide range of scientific research applications. It is used in the treatment of inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also used as a metered spray to alleviate the symptoms of seasonal allergic rhinitis and to treat nasal polyps . Additionally, it is used in aerosol and dry powder inhalers for the prevention of asthma attacks . The compound is also being investigated for its potential use in treating ocular inflammation .
Wirkmechanismus
The mechanism of action of 16-epi Mometasone Furoate involves binding to glucocorticoid receptors, causing conformational changes in the receptor, separation from chaperones, and movement of the receptor to the nucleus . This leads to the inhibition of pro-inflammatory cytokines and a decrease in the number of inflammatory cells . The compound has a particularly high receptor affinity compared to other corticosteroids .
Vergleich Mit ähnlichen Verbindungen
16-epi Mometasone Furoate is similar to other synthetic corticosteroids such as Fluticasone Propionate and Beclomethasone Dipropionate . it has a higher receptor affinity and is more potent in its anti-inflammatory effects . Unlike Fluticasone Propionate, this compound shows significant activity at other nuclear steroid receptors, making it less specific for the glucocorticoid receptor .
Eigenschaften
CAS-Nummer |
2231764-75-1 |
|---|---|
Molekularformel |
C27H30Cl2O6 |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
WOFMFGQZHJDGCX-NSXGOKPNSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


